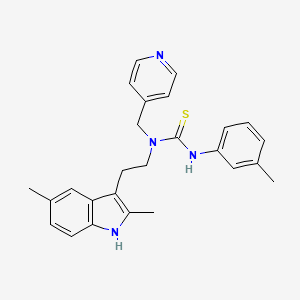

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea

Description

Properties

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4S/c1-18-5-4-6-22(15-18)29-26(31)30(17-21-9-12-27-13-10-21)14-11-23-20(3)28-25-8-7-19(2)16-24(23)25/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSRPDGBJIRMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)C)C)CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a complex organic molecule that features an indole ring system, a pyridine ring, and a thiourea moiety. This structure suggests potential biological activity due to the known pharmacological properties of its constituent parts. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects.

Chemical Structure

The molecular formula of the compound is , and its IUPAC name is as follows:

Antimicrobial Activity

Research has indicated that thiourea derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various strains of bacteria and fungi. In a study focused on thiazole derivatives, compounds with similar structural motifs demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . This suggests that the thiourea moiety in our compound may confer similar antimicrobial properties.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Indoles are known for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain indole-based compounds can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 . The presence of both the indole and pyridine rings in this compound may enhance its ability to interact with biological targets involved in cancer progression.

Table 1: Summary of Anticancer Activity

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indole Derivative | Caco-2 | 39.8 | |

| Indole Derivative | A549 | 31.9 | |

| Thiourea Derivative | Various | Varies |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound's structural features suggest potential toxicity; however, preliminary data indicate that some derivatives exhibit low toxicity towards human cell lines such as HEK-293 . Further studies are required to evaluate the cytotoxic effects specifically related to this compound.

Case Study 1: Synthesis and Evaluation

In a recent study, a series of thiourea derivatives were synthesized and evaluated for their biological activities. Among them, those containing indole structures showed promising results against various bacterial strains and exhibited moderate anticancer activity . This aligns with the expected behavior of our compound based on its structural components.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how well compounds like our target interact with specific proteins involved in disease pathways. These studies suggest that the indole ring can effectively bind to target proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Indole-Ethyl Thiourea Backbones

Compounds such as 1-(2-(1H-indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea (3) and 1-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)thiourea (4) () share the indole-ethyl-thiourea scaffold but differ in aryl substituents. Key distinctions include:

- Substituent Effects : The m-tolyl group in the target compound introduces steric and electronic effects distinct from para-substituted aryl groups (e.g., 4-methyl or 4-chloro in analogs). Meta-substitution may alter binding affinity in protein targets compared to para-substituted derivatives .

- Synthetic Yields : Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) report yields of ~81%, whereas allyl or methylallyl substituents (e.g., compound 19) yield 76%, suggesting substituent-dependent reaction efficiency .

Table 1: Comparison of Indole-Ethyl Thiourea Derivatives

*Synthetic data for the target compound is absent in the provided evidence.

Pyridinyl-Substituted Thioureas

The pyridin-4-ylmethyl group in the target compound is structurally distinct from pyridine-containing analogs such as 1-{3,5-bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(R)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]thiourea (20d) (). Differences include:

Analytical Characterization

The target compound’s characterization would likely mirror methods applied to analogs:

Q & A

Q. How can crystallization failures during X-ray analysis be mitigated?

- Methodological Answer : Screen >500 conditions using high-throughput vapor diffusion (e.g., MemGold Suite). Add co-solvents (5% DMSO) or macrocyclic additives (cyclodextrins) to stabilize hydrophobic moieties (e.g., m-tolyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.